molecular formula C14H10N2O2 B2648660 2-Oxo-3-pyridinium-1-yl-1,2-dihydroquinolin-4-olate CAS No. 86795-60-0

2-Oxo-3-pyridinium-1-yl-1,2-dihydroquinolin-4-olate

Cat. No.: B2648660
CAS No.: 86795-60-0
M. Wt: 238.246
InChI Key: LSTBESQBKXXJNB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of salicylaldehydes , malononitrile dimer , and hydroxyquinolinone . The process likely proceeds through a multicomponent reaction (MCR) strategy, which efficiently assembles the desired structure in a one-pot procedure. The choice of catalyst-solvent systems plays a crucial role in achieving good yields and clean reaction profiles .


Molecular Structure Analysis

The molecular structure of 2-Oxo-3-pyridinium-1-yl-1,2-dihydroquinolin-4-olate consists of a quinoline ring fused with a pyridine ring. The tautomeric equilibrium between 2-quinolone and hydroxyquinoline forms the basis of its unique structure. X-ray analyses reveal that the structure predominantly adopts the 2-quinolone form due to hydrogen-bonded dimeric stabilization .

Mechanism of Action

2-Oxo-3-pyridinium-1-yl-1,2-dihydroquinolin-4-olate may exhibit interesting properties due to its structural features. Quantum chemical studies suggest that it has potential as a corrosion inhibitor. Real-time NMR monitoring during its synthesis revealed key intermediates, such as 2-((2H-chromen-3-yl)methylene)malononitrile .

Properties

IUPAC Name

2-oxo-3-pyridin-1-ium-1-yl-1H-quinolin-4-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-13-10-6-2-3-7-11(10)15-14(18)12(13)16-8-4-1-5-9-16/h1-9H,(H-,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTBESQBKXXJNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)C2=C(C3=CC=CC=C3NC2=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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